2-Methylbutyl hexanoate
Overview
Description
Scientific Research Applications
2-Methylbutyl hexanoate has various applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its pleasant aroma makes it useful in behavioral studies involving insects and animals.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbutyl hexanoate is typically synthesized through the esterification reaction between hexanoic acid and 2-methylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reactants are continuously fed into the reactor, and the product is continuously removed to drive the reaction to completion. The use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbutyl hexanoate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.
Major Products:
Hydrolysis: Hexanoic acid and 2-methylbutanol.
Transesterification: A new ester and an alcohol, depending on the reactants used.
Mechanism of Action
The mechanism of action of 2-methylbutyl hexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification .
Comparison with Similar Compounds
Ethyl hexanoate: Another ester with a fruity aroma, commonly used in flavorings.
Butyl butanoate: Known for its pineapple-like smell, used in perfumes and flavorings.
Methyl butyrate: Has a sweet, fruity odor, used in food flavorings.
Uniqueness: 2-Methylbutyl hexanoate is unique due to its specific combination of hexanoic acid and 2-methylbutanol, which imparts a distinct fruity aroma that is different from other esters. Its specific molecular structure also influences its reactivity and applications .
Properties
IUPAC Name |
2-methylbutyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-11(12)13-9-10(3)5-2/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMQVDONBUJJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862996 | |
Record name | Hexanoic acid, 2-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2601-13-0 | |
Record name | 2-Methylbutyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2601-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 2-methylbutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbutyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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